Scaffold Privilege: 2-Oxopyrrolidine-3-carbonitrile Core Enables TYK2 Inhibition in a Recent Patent
4-Oxopyrrolidine-3-carbonitrile serves as the direct synthetic precursor to the 2-oxopyrrolidine-3-carbonitrile scaffold, which is explicitly claimed in WO2024211696A1 as the core heterocyclic framework for a series of potent TYK2 kinase inhibitors [1]. In contrast, analogs lacking the 4-oxo group (e.g., simple pyrrolidine-3-carbonitrile) or the 3-carbonitrile group (e.g., 4-oxopyrrolidine) cannot directly generate this privileged 2-oxopyrrolidine-3-carbonitrile system, which is essential for the observed TYK2 inhibitory activity [1]. The patent establishes the critical importance of this exact substitution pattern for targeting inflammatory diseases.
| Evidence Dimension | Scaffold utility in kinase inhibitor design |
|---|---|
| Target Compound Data | 2-oxopyrrolidine-3-carbonitrile core is the basis for TYK2 inhibitors |
| Comparator Or Baseline | Pyrrolidine-3-carbonitrile (lacking 4-oxo) or 4-oxopyrrolidine (lacking 3-carbonitrile) |
| Quantified Difference | Not applicable (qualitative scaffold privilege) |
| Conditions | Patent claims (WO2024211696A1) for TYK2 inhibition |
Why This Matters
This patent demonstrates direct industrial relevance and validates the specific substitution pattern of 4-Oxopyrrolidine-3-carbonitrile as a gateway to high-value therapeutic targets, which cannot be replicated by simpler pyrrolidine building blocks.
- [1] WO2024211696A1. (2024). 1H-pyrrolo[2,3-b]pyridin-4-yl]-2-oxopyrrolidine-3-carbonitrile derivatives as tyrosine kinase 2 (TYK2) inhibitors for the treatment of inflammatory diseases. View Source
